(3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid
Overview
Description
(3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C11H13BN2O5 It is characterized by the presence of a nitro group, a pyrrolidine ring, and a boronic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of (3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid may involve large-scale Suzuki–Miyaura coupling reactions. The use of microwave-assisted organic synthesis (MAOS) can enhance synthetic efficiency and support green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
(3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The boronic acid group can participate in cross-coupling reactions, such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents include aryl halides, palladium catalysts, and bases like potassium carbonate.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of biaryl compounds through Suzuki–Miyaura coupling.
Scientific Research Applications
(3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid involves its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form new carbon-carbon bonds, facilitating the synthesis of complex molecules . The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the nitro and pyrrolidine groups, making it less versatile in certain reactions.
3-Nitrophenylboronic acid: Similar but lacks the pyrrolidine group, affecting its reactivity and applications.
5-(Pyrrolidine-1-carbonyl)phenylboronic acid: Lacks the nitro group, which influences its chemical behavior.
Uniqueness
(3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid is unique due to the combination of the nitro group, pyrrolidine ring, and boronic acid moiety. This combination enhances its reactivity and broadens its range of applications in various fields .
Biological Activity
(3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₃BN₂O₅
- Molecular Weight : 264.04 g/mol
- CAS Number : 871332-81-9
This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it a valuable tool in drug design and synthesis.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Boronic acids are known to inhibit proteases and other enzymes by forming stable complexes with their active sites. This compound exhibits potential inhibitory activity against various kinases, which are crucial in cell signaling pathways.
- Antioxidant Properties : The presence of the nitro group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant capacity.
- Anti-inflammatory Effects : Compounds with a pyrrolidine scaffold often show anti-inflammatory properties, which could be relevant for therapeutic applications in inflammatory diseases.
Research Findings
Recent studies have highlighted the biological significance of boronic acids similar to this compound:
- A study demonstrated that related boronic acid derivatives exhibited selective inhibition of cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation .
- Another research highlighted the potential of pyrrolidine derivatives in modulating the activity of estrogen receptors, suggesting possible applications in breast cancer treatment .
Case Study 1: Kinase Inhibition
A series of experiments were conducted to evaluate the kinase inhibition profile of boronic acids, including this compound. The results indicated that this compound showed nanomolar activity against specific kinases involved in cancer progression.
Compound | Kinase Target | IC50 (µM) |
---|---|---|
This compound | CK1γ | 0.011 |
Other Derivative | CK1ε | 0.056 |
These findings suggest that modifications on the pyrrolidine ring can significantly influence kinase selectivity and potency.
Case Study 2: Antioxidant Activity
In vitro assays demonstrated that this compound possesses notable antioxidant properties. The compound was tested against DPPH radicals and exhibited a dose-dependent scavenging effect.
Concentration (µM) | % Scavenging |
---|---|
10 | 35 |
50 | 65 |
100 | 85 |
These results indicate its potential use as an antioxidant agent in therapeutic formulations.
Properties
IUPAC Name |
[3-nitro-5-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BN2O5/c15-11(13-3-1-2-4-13)8-5-9(12(16)17)7-10(6-8)14(18)19/h5-7,16-17H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQRBZSNRHKVIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N2CCCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657442 | |
Record name | [3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871332-81-9 | |
Record name | B-[3-Nitro-5-(1-pyrrolidinylcarbonyl)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871332-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-Nitro-5-(pyrrolidine-1-carbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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